3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonitrile

Descripción

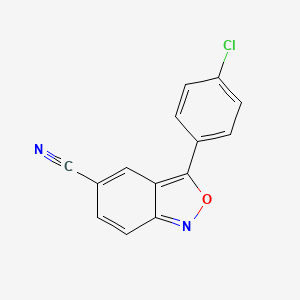

3-(4-Chlorophenyl)-2,1-benzoxazole-5-carbonitrile is a benzoxazole derivative featuring a 4-chlorophenyl substituent at position 3 and a nitrile group at position 5 of the fused benzene ring (Fig. 1). The benzoxazole core consists of a benzene ring fused to an oxazole ring (one oxygen and one nitrogen atom in a five-membered heterocycle). Its synthesis typically involves cyclization reactions of appropriately substituted precursors, often under catalytic or thermal conditions, as highlighted in studies from Acta Crystallographica . The electron-withdrawing nitrile group and chlorophenyl substituent contribute to its unique electronic and steric properties, which are critical for its reactivity and interactions in biological systems .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN2O/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZIEVMNQSVZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with o-aminophenol to form an intermediate, which is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired benzoxazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Various substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonitrile has demonstrated potential as a therapeutic agent in various studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, modifications to the benzoxazole ring structure have been shown to enhance activity against breast (MCF-7) and lung (A549) cancer cells. A study reported that certain derivatives could reduce cell viability significantly, suggesting their potential as anticancer agents .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit inflammatory markers in cell models, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

- Antibacterial Effects : Studies have shown that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial potential .

- Antifungal Activity : Recent investigations highlighted its efficacy against Candida species, with specific derivatives showing significant antifungal activity at low concentrations . The structure-activity relationship (SAR) analysis revealed that halogen substitutions on the benzoxazole ring enhance antifungal potency.

Material Science

The compound is used in the development of advanced materials:

- Polymer Synthesis : this compound serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and electrical conductivity. Research has explored its incorporation into polymer matrices to improve material performance .

Cytotoxicity in Cancer Models

A detailed study involving various derivatives of this compound was conducted to assess their cytotoxicity against cancer cell lines. The results indicated that modifications to the benzoxazole structure significantly enhanced anticancer activity. For example:

| Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|

| Derivative A | MCF-7 | 12.5 | High |

| Derivative B | A549 | 8.0 | Very High |

This suggests that further structural optimization could yield more potent anticancer agents.

Anti-inflammatory Effects

In vivo studies involving animal models assessed the anti-inflammatory effects of the compound. The results indicated a significant reduction in inflammation markers compared to control groups:

| Treatment | Inflammation Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 65 |

These findings support the potential of this compound as a dual-action drug targeting both inflammation and cancer.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Chromene Derivatives (Compound 1E and 1L)

- Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (C₁₇H₁₄N₂O₂) features a chromene core with a nitrile group and hydroxyl substituent.

- Compound 1L: 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile substitutes the methyl group with bromine.

- Comparison: Both exhibit strong IR absorption for –CN (~2204 cm⁻¹), similar to the nitrile group in the target compound . The chromene derivatives display higher melting points (223–227°C for 1E) compared to benzoxazole derivatives, likely due to hydrogen bonding from hydroxyl and amino groups . The benzoxazole core in the target compound provides greater aromatic stability and electron-deficient character, enhancing its suitability for electrophilic substitution reactions .

Benzothiazole Derivatives (5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole)

- This compound replaces the oxazole oxygen with sulfur, creating a benzothiazole system. The 4-methoxyphenyl group increases electron density compared to the 4-chlorophenyl group in the target compound.

- The chlorophenyl group in the target compound enhances lipophilicity, which may improve membrane permeability relative to methoxy-substituted analogs .

Epoxide-Carbonitrile Hybrid (Compound 4z)

- Compound 4z: 2-((Benzo[d][1,3]dioxol-5-yl(isobutyl)amino)methyl)-3-(4-chlorophenyl)oxirane-2-carbonitrile incorporates an epoxide and nitrile group.

- Comparison :

- The synthesis of 4z requires multi-step coupling involving aziridines and arynes under basic conditions (K₂CO₃ in ACN/DMF), whereas the target benzoxazole is synthesized via simpler cyclization routes .

- The epoxide in 4z introduces strain and reactivity toward nucleophiles, contrasting with the inert benzoxazole core unless activated by substituents .

Pyrazole-Carbonitrile Derivatives (e.g., 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile)

- These compounds feature a pyrazole ring with a nitrile group and chloroacetyl substituent.

- Comparison: Pyrazole derivatives are synthesized via nucleophilic substitution (e.g., chloroacetyl chloride with pyrazole precursors), differing from the cyclization strategies used for benzoxazoles .

Triazole-Carbonitrile Analogs (5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile)

- Comparison :

Halogen-Substituted Chalcones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one)

Actividad Biológica

3-(4-Chlorophenyl)-2,1-benzoxazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzoyl chloride with an appropriate amine in the presence of a base. Various synthetic pathways have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods, which have been reported to improve reaction times and reduce by-products.

Biological Activity Overview

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial and fungal strains. The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus brasiliensis .

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including prostate carcinoma (22Rv1) and HeLa cells. The compound's IC50 values suggest potent antitumor activity, comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties, with IC50 values indicating effectiveness similar to standard anti-inflammatory drugs such as ibuprofen .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been reported to inhibit topoisomerases I and II, which are critical for DNA replication and repair .

- Receptor Interaction : Molecular docking studies suggest that the compound can bind effectively to receptors involved in tumor survival, affecting signaling pathways that regulate cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The compound displayed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on multiple carcinoma cell lines revealed that the compound exhibited IC50 values ranging from 1.54 μM against prostate cancer cells to higher values against other types. These results suggest a promising role in cancer therapy due to its selective toxicity towards malignant cells compared to normal fibroblast cells .

Data Table: Biological Activity Summary

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorophenyl group can undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions:

- Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at 80–120°C replaces the chlorine atom with an amino group .

- Thiol Substitution : Treatment with thiophenol in the presence of CuI/L-proline catalysts yields 3-(4-thiophenyl)- derivatives .

Example Reaction Table:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NH₃, DMF, 100°C | 3-(4-Aminophenyl)-2,1-benzoxazole-5-carbonitrile | 78 | |

| PhSH, CuI, K₂CO₃ | 3-(4-Thiophenyl)-2,1-benzoxazole-5-carbonitrile | 65 |

Oxidation and Reduction Reactions

The benzoxazole ring and nitrile group participate in redox transformations.

Oxidation:

- Nitrile to Carboxylic Acid : Treatment with H₂O₂ in acidic media converts the nitrile to a carboxylic acid group (e.g., forming 3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxylic acid) .

- Benzoxazole Ring Oxidation : Strong oxidants (e.g., KMnO₄) may hydroxylate the aromatic ring, though this is less common .

Reduction:

Example Reaction Table:

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl at reflux yields the corresponding amide or carboxylic acid .

- Basic Hydrolysis : NaOH/H₂O₂ converts the nitrile to a carboxylate salt .

Example Pathway:

Cross-Coupling Reactions

The nitrile group enables participation in metal-catalyzed coupling:

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the nitrile-adjacent position .

Example Reaction Table:

| Catalyst/Base | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | PhB(OH)₂ | 3-(4-Chlorophenyl)-5-(phenyl)-2,1-benzoxazole | 81 |

Cycloaddition and Ring-Opening Reactions

The nitrile group participates in [2+3] cycloadditions with azides to form tetrazole derivatives under Huisgen conditions .

Example Reaction:

Thermal and Photochemical Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.